N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
The compound N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 4. The carboxamide nitrogen is further functionalized with a 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl substituent. This structure combines a heteroaromatic thiadiazole ring with a pyridinone moiety, linked via an ethyl spacer.
Synthesis: The synthesis of this compound likely follows a pathway analogous to thiazole carboxamides described in , where carboxylate intermediates are hydrolyzed and coupled with amines using standard coupling reagents . For the target compound, the 4-methyl-1,2,3-thiadiazole-5-carboxylate precursor would be coupled with the ethyl-pyridinone amine derivative.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-8-6-10(20-3)7-11(18)17(8)5-4-14-13(19)12-9(2)15-16-21-12/h6-7H,4-5H2,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGBYZLOQARTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N=NS2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. A common method starts with the formation of the 4-methoxy-6-methyl-2-oxopyridine intermediate, which is then coupled with an appropriate ethylating agent. The final step involves the formation of the thiadiazole ring under specific conditions, often requiring catalysts such as sulfuric acid or phosphoric acid and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow techniques to optimize reaction conditions and improve overall efficiency. Using automated systems allows for precise control over temperature, pressure, and reaction time, reducing the occurrence of unwanted by-products and increasing the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which can alter its biological activity.
Reduction: Reductive reactions may involve the thiadiazole ring, leading to ring-opening or modification.
Substitution: Various functional groups can be introduced to the pyridine or thiadiazole rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions usually require specific conditions such as inert atmospheres, controlled temperatures, and solvents like dichloromethane or ethanol.
Major Products
The major products from these reactions vary but often include substituted pyridines, modified thiadiazoles, and their respective sulfoxide and sulfone derivatives.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Pyridine Ring | Substituted with methoxy and methyl groups |
| Thiadiazole Moiety | Provides potential biological activity |
| Ethyl Linker | Connects the pyridine and thiadiazole components |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and pyridine rings often exhibit significant antimicrobial properties. Preliminary studies suggest that N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may demonstrate efficacy against various bacterial strains.
Anticancer Potential
Thiadiazole derivatives have been explored for their anticancer activities. A study highlighted the ability of related compounds to inhibit tumor growth in vitro. The specific mechanisms may involve modulation of cell signaling pathways or induction of apoptosis in cancer cells.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Thiadiazoles are known to interfere with inflammatory mediators, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Drug Design
The distinct structural characteristics of this compound make it a candidate for drug development. Its ability to interact with biological targets can be exploited in designing new therapeutic agents.
Synthesis Routes
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Pyridine Moiety : Achieved through condensation reactions.
- Alkylation : Introduction of the ethyl group via alkyl halide reactions.
- Thiadiazole Formation : Synthesized through cyclization reactions involving appropriate precursors.
- Amidation : Final formation of the carboxamide group through reaction with acyl chlorides.
Study 1: Antimicrobial Efficacy
A study conducted on related thiadiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents could enhance efficacy, suggesting a similar potential for this compound.
Study 2: Anticancer Activity
In vitro assays showed that compounds with similar structural motifs inhibited the proliferation of cancer cell lines. The study emphasized the importance of the thiadiazole ring in mediating these effects.
Mechanism of Action
The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity, block receptor sites, or alter signal transduction pathways, ultimately leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the provided evidence:
Key Observations:
Heterocycle Core: The target compound’s 1,2,3-thiadiazole core is distinct from the thiazole rings in analogs.
Amide Substituents: The target’s ethyl-pyridinone substituent introduces a hydrogen-bond-capable pyridinone ring, contrasting with the chlorophenyl () or piperazinyl-pyrimidinyl () groups in analogs. The methoxy group may enhance solubility relative to chloro substituents .
Synthetic Flexibility :
Hypothesized Physicochemical and Pharmacological Properties
- Solubility: The methoxy and pyridinone groups in the target compound likely improve hydrophilicity compared to ’s chlorophenyl analogs, which are more lipophilic .
- Electronic Effects : The thiadiazole’s electron deficiency may enhance electrophilic interactions in biological targets, whereas thiazoles in analogs offer different electronic profiles .
Research Implications
While specific biological data for the target compound are absent in the evidence, structural comparisons suggest design rationales:
- The pyridinone moiety may mimic natural substrates in enzyme-binding pockets, a strategy employed in kinase inhibitor design .
- Thiadiazoles are less common in medicinal chemistry than thiazoles, offering novelty in structure-activity relationship (SAR) studies .
Biological Activity
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiadiazole ring, known for its diverse biological activities.
- A pyridine derivative with methoxy and methyl substituents, enhancing its chemical reactivity and biological interactions.
The molecular formula is with a molecular weight of 291.30 g/mol.
This compound primarily functions as an inhibitor of histone methyltransferase EZH2 . This enzyme is crucial in the epigenetic regulation of gene expression through histone methylation. By inhibiting EZH2, this compound may reverse the silencing of tumor suppressor genes, thus presenting a promising strategy for cancer therapy .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast) | 3.3 | Induces apoptosis via cell cycle arrest |
| A549 (lung) | 0.109 - 0.245 | Inhibits EZH2 activity |
| HEK293T | 34.71 - 52.63 | Cytotoxic effects |
These results suggest that the compound not only inhibits cancer cell proliferation but also induces apoptosis, making it a candidate for further development in oncology .
Other Biological Activities
In addition to its anticancer properties, derivatives of thiadiazole compounds have shown:
- Anticonvulsant activity : Certain analogs have been tested in picrotoxin-induced convulsion models with promising results .
- Antifungal activity : Some derivatives exhibit potent antifungal effects against pathogens like Botrytis cinerea and Phomopsis sp. .
Case Studies and Research Findings
A variety of studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized twenty novel pyrimidine derivatives bearing a thiadiazole skeleton and assessed their antifungal activities, demonstrating the importance of structural modifications in enhancing bioactivity .
- Inhibition Studies : The compound was shown to interact specifically with EZH2 through competitive inhibition, which prevents the enzyme from methylating histones, thereby reactivating silenced genes involved in tumor suppression .
- Comparative Analysis : A comparative study evaluated the efficacy of various thiadiazole derivatives against standard treatments like cisplatin, revealing superior potency in some newly synthesized compounds .
Q & A
Basic Research Questions
What are the recommended synthetic routes for N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can purity be optimized?
Methodological Answer:
- Stepwise Synthesis : Begin with the preparation of the 4-methoxy-6-methyl-2-oxopyridine core via cyclization of substituted β-keto esters under acidic conditions . Attach the ethyl linker through nucleophilic substitution or coupling reactions, followed by thiadiazole ring formation using thiosemicarbazide intermediates .
- Purity Optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm structural integrity with -NMR and LC-MS .
How can the compound’s structural conformation and stability under varying conditions be validated?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding) using single-crystal diffraction data (R factor < 0.06, data-to-parameter ratio > 15) .
- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Use thermal gravimetric analysis (TGA) to assess thermal stability .
Advanced Research Questions
What strategies are effective for resolving contradictions in biological activity data across assays?
Methodological Answer:
- Assay Standardization : Compare IC values from orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays). For example, if cytotoxicity in cancer cell lines (e.g., MCF-7) contradicts weak enzymatic inhibition, evaluate off-target effects using proteome-wide profiling .
- Data Normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability. Apply statistical models (ANOVA with post-hoc Tukey tests) to identify outliers .
How can molecular docking elucidate the compound’s mechanism of action, given its thiadiazole and pyridinone motifs?
Methodological Answer:
- Target Selection : Prioritize targets with known affinity for thiadiazoles (e.g., EGFR kinase or bacterial dihydrofolate reductase) .
- Docking Workflow : Use AutoDock Vina for rigid-receptor docking. Parameterize the compound’s partial charges via AM1-BCC and validate poses with molecular dynamics (MD) simulations (NAMD, 50 ns trajectory). Compare binding energies (ΔG) to co-crystallized ligands .
What experimental designs are optimal for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Analog Library Design : Synthesize derivatives with modifications to:
- Thiadiazole : Replace sulfur with oxygen or modify substituents.
- Pyridinone : Vary methoxy/methyl groups.
- Linker : Adjust ethyl chain length.
- High-Throughput Screening : Use a 96-well plate format for parallelized cytotoxicity (MTT assay) and solubility (nephelometry) testing. Apply Design of Experiments (DoE) to identify critical variables (e.g., substituent polarity vs. logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
